molecular formula C12H24ClN3O B3027170 1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride CAS No. 1233958-90-1

1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride

Cat. No.: B3027170
CAS No.: 1233958-90-1
M. Wt: 261.79
InChI Key: IEGZZIMAZVRQLW-UHFFFAOYSA-N
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Description

Product Overview 1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride (CAS 1233958-90-1) is a high-purity urea derivative supplied for research and development purposes . This compound features a cyclohexyl group and a piperidin-4-yl moiety linked by a urea functional group, making it a valuable chemical building block in medicinal chemistry . Research Applications and Value Urea-based organic compounds are pivotal in drug discovery due to their distinct chemical architectures and broad spectrum of potential biological activities . This compound serves as a key synthetic intermediate or building block for the development of novel therapeutic agents. Its structure is frequently explored in the design of kinase inhibitors and chemokine receptor antagonists . The piperidine and cyclohexyl groups can influence the compound's properties, such as membrane permeability and metabolic stability, which are critical parameters in optimizing drug candidates . Chemical Structure & Properties The molecular structure incorporates a urea group, which is known to facilitate intermolecular hydrogen bonding. This is a critical feature for molecular assembly in crystal lattices and for interactions with biological targets such as enzymes and receptors . In related urea structures, the functional group atoms are often nearly coplanar, and the aliphatic rings can adopt chair conformations . Handling and Safety This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

1-cyclohexyl-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O.ClH/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11;/h10-11,13H,1-9H2,(H2,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGZZIMAZVRQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233958-90-1
Record name Urea, N-cyclohexyl-N′-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233958-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride typically involves the reaction of cyclohexyl isocyanate with piperidine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analyses .

Chemical Reactions Analysis

Alternative Synthetic Routes

  • In Situ Isocyanate Generation : Substituted anilines react with triphosgene to generate aryl isocyanates, which then couple with piperidin-4-amine derivatives .

  • Reductive Amination : For analogs, hydrogenation of intermediates (e.g., nitro groups) under palladium catalysis is employed .

Acylation of the Piperidine Nitrogen

The secondary amine on the piperidine ring undergoes acylation with carboxylic acids or anhydrides. For example:

  • Propionylation : Reaction with propionic acid using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields 1-propionyl derivatives .

  • Sulfonylation : Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) forms sulfonamide derivatives, altering solubility and target affinity .

Hydrolysis Reactions

  • Urea Bond Cleavage : Under acidic or enzymatic conditions, hydrolysis of the urea group generates cyclohexylamine and piperidin-4-amine fragments .

  • Amide Hydrolysis : Acylated derivatives (e.g., propionyl analogs) hydrolyze in vivo to regenerate the free piperidine amine, a key metabolic pathway .

In Vitro Stability

  • pH-Dependent Degradation : The compound remains stable in neutral buffers but undergoes hydrolysis in strongly acidic (pH < 3) or alkaline (pH > 10) conditions .

  • Oxidative Metabolism : Cytochrome P450 enzymes oxidize the cyclohexyl group, forming hydroxylated metabolites .

In Vivo Metabolites

MetaboliteStructure ModificationBioactivity
M1Hydroxylation (piperidine)Reduced sEH inhibition
M3Amide hydrolysis (piperidine)Increased renal clearance
M4Carboxylation (propionyl chain)Enhanced solubility

Data derived from in vivo studies of structurally related urea derivatives .

Electron-Withdrawing Substituent Effects

  • Para-Substituted Phenyl Analogs : Electron-withdrawing groups (e.g., −CF₃, −Cl) on the aryl moiety polarize the urea N–H bond, strengthening hydrogen bonding with enzyme active sites (e.g., Asp 334 in soluble epoxide hydrolase) .

  • Ortho-Substituted Derivatives : Steric hindrance reduces metabolic stability but enhances target selectivity .

Piperidine Modifications

DerivativeModificationImpact on Reactivity
1-AcetylIncreased hydrophilicityFaster hydrolysis
1-SulfonylEnhanced rigiditySlower metabolism
1-CyclohexylHydrophobic bulkImproved membrane permeability

Comparative data synthesized from patent and pharmacological studies .

Key Reaction Conditions

Reaction TypeReagents/ConditionsYield (%)
Urea formationCyclohexyl isocyanate, THF, 0°C → RT85–92
AcylationPropionic acid, EDCI, RT, 12 h78
SulfonylationBenzenesulfonyl chloride, Et₃N, DCM65
Hydrolysis1 N HCl, reflux, 3 hQuantitative

Scientific Research Applications

Medicinal Chemistry

1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride has garnered attention for its potential therapeutic applications, particularly in treating metabolic disorders, obesity, and neurological conditions. Its mechanism often involves modulation of neurotransmitter systems, which can influence metabolic pathways.

Key Therapeutic Areas :

  • Obesity Management : Research indicates that this compound exhibits inhibitory effects on enzymes involved in metabolic processes, positioning it as a candidate for obesity treatment.
  • Neurological Disorders : Its interaction with specific molecular targets could lead to developments in therapies for conditions like depression or anxiety.

The compound is studied for its biological activities, including:

  • Antimicrobial Properties : Potential effectiveness against various pathogens.
  • Anticancer Activity : Investigations into its ability to inhibit cancer cell proliferation.

Industrial Applications

In industry, this compound serves as:

  • A building block in the synthesis of complex organic molecules.
  • An intermediate in the production of pharmaceuticals and new material development.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound:

  • Inhibition Studies : A study demonstrated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways, showing promise for obesity treatment.
  • Pharmacokinetic Improvements : Research on similar compounds indicated substantial improvements in pharmacokinetic parameters when administered orally, suggesting enhanced bioavailability and efficacy .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound may modulate signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituent R<sup>1</sup> Substituent R<sup>2</sup>
1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride 224309-64-2 Not explicitly provided<sup>†</sup> Cyclohexyl Piperidin-4-yl
1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride 1233953-13-3 C9H20ClN3O 221.73 Isopropyl Piperidin-4-yl
1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride 1233955-02-6 C11H22ClN3O 247.76 Cyclopentyl Piperidin-4-yl
1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride 913634-46-5 C12H17ClFN3O 273.73 4-Fluorophenyl Piperidin-4-yl
1-(2-Oxaadamantan-1-yl)-3-(piperidin-4-yl)urea C23H31N3O3 398.24 2-Oxaadamantyl Piperidin-4-yl

<sup>†</sup> Molecular formula inferred as C12H24ClN3O based on cyclopentyl analog (C11H22ClN3O) with one additional CH2 group.

Key Observations:

  • The 4-fluorophenyl analog introduces aromaticity and polarity, which may improve target binding affinity .
  • Molecular Weight : Bulky substituents like 2-oxaadamantyl significantly increase molecular weight (398.24 vs. ~220–275 for others), which could impact pharmacokinetic properties such as absorption and bioavailability .

Pharmacological and Functional Insights

  • Adamantane/Urea Hybrids : Compounds like 1-(2-oxaadamantan-1-yl)-3-(piperidin-4-yl)urea exhibit enhanced metabolic stability due to the rigid adamantane framework, making them candidates for central nervous system targets .
  • Fluorophenyl Derivatives : The 4-fluorophenyl substituent in CAS 913634-46-5 may enhance binding to serotonin or dopamine receptors, as fluorine often improves bioavailability and target affinity .
  • Isopropyl and Cyclohexyl Analogs : Smaller alkyl groups (e.g., isopropyl) may reduce steric hindrance, favoring enzyme inhibition, while cyclohexyl’s bulk could improve selectivity for hydrophobic binding pockets .

Biological Activity

1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride is a synthetic compound that has garnered attention due to its significant biological activity, particularly in the context of metabolic disorders and potential therapeutic applications. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H20N2OHClC_{13}H_{20}N_2O\cdot HCl, with a molar mass of approximately 261.79 g/mol. The compound features a cyclohexyl group and a piperidine moiety linked through a urea functional group, enhancing its solubility and bioavailability due to the hydrochloride salt form.

Synthesis Process:
The synthesis typically involves the reaction of cyclohexyl isocyanate with piperidine-4-amine. The reaction can be monitored using thin-layer chromatography to ensure product purity and completion. The general reaction can be summarized as follows:

Cyclohexyl Isocyanate+Piperidine 4 amine1 Cyclohexyl 3 piperidin 4 yl urea+HCl\text{Cyclohexyl Isocyanate}+\text{Piperidine 4 amine}\rightarrow \text{1 Cyclohexyl 3 piperidin 4 yl urea}+\text{HCl}

Research indicates that this compound exhibits inhibitory effects on enzymes involved in metabolic pathways, positioning it as a candidate for treating obesity and related conditions. Its mechanism often involves modulation of neurotransmitter systems, particularly those related to appetite regulation.

Pharmacological Effects

This compound has shown potential in various pharmacological studies:

  • Enzyme Inhibition : It has been noted for its inhibitory activity against acetylcholinesterase (AChE), which is crucial in neurotransmission processes.
  • Metabolic Regulation : Studies suggest it may influence glucose metabolism, making it relevant for diabetes management .

Case Studies

  • Metabolic Disorders : A study highlighted the compound's role in modulating metabolic pathways, demonstrating significant reductions in weight gain in animal models subjected to high-fat diets when treated with this compound.
  • Neurotransmitter Interaction : Another research effort focused on its interaction with neurotransmitter receptors, revealing that it could enhance serotonin levels, thereby potentially improving mood and reducing anxiety symptoms associated with metabolic disorders .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to interact distinctly with biological targets compared to structurally similar compounds. Below is a comparison table highlighting some analogs:

Compound NameCAS NumberKey Features
1-Cyclohexyl-3-(p-tolyl)urea1233958-90-1Contains a p-tolyl group instead of piperidine
1-Cyclohexyl-3-(3,4-dimethoxyphenylsulfonyl)urea73953-73-8Sulfonamide derivative with different biological activity
1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea25070137Pyridine substituent affects solubility and activity

Q & A

Q. What are the recommended methods for synthesizing 1-cyclohexyl-3-(piperidin-4-yl)urea hydrochloride, and how can reaction yields be optimized?

Answer: The synthesis typically involves coupling cyclohexyl isocyanate with piperidin-4-amine derivatives under anhydrous conditions, followed by hydrochlorination. Key optimization steps include:

  • Temperature control : Maintaining 0–5°C during urea bond formation to minimize side reactions .
  • Solvent selection : Using polar aprotic solvents (e.g., dimethylformamide) to enhance solubility of intermediates .
  • Catalyst use : Employing triethylamine or DMAP to accelerate nucleophilic substitution .
    Yields can be monitored via HPLC (High-Performance Liquid Chromatography) or LC-MS to assess purity and adjust stoichiometric ratios .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: A multi-technique approach is essential:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm cyclohexyl and piperidinyl proton environments (e.g., cyclohexyl CH₂ signals at δ 1.2–1.8 ppm; piperidinyl N–H at δ 6.5–7.0 ppm) .
    • FT-IR : Identify urea C=O stretching (~1640–1680 cm⁻¹) and hydrochloride N–H⁺ vibrations (~2500–2700 cm⁻¹) .
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 283.4 for the free base) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

Answer: The hydrochloride salt enhances aqueous solubility compared to the free base. Key considerations:

  • Solubility profile :

    SolventSolubility (mg/mL)
    Water10–15
    Methanol>50
    DCM<5
  • Implications : Use methanol/water mixtures for in vitro assays to ensure dissolution while avoiding organic solvent cytotoxicity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting piperidine-linked receptors?

Answer:

  • Docking studies : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., sigma-1 or dopamine receptors) by analyzing piperidine-urea interactions .
  • Quantum mechanics : Calculate electrostatic potential maps to optimize hydrogen bonding between the urea moiety and receptor active sites .
  • MD simulations : Assess conformational stability of the cyclohexyl group in lipid bilayers to predict membrane permeability .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Answer:

  • Dose-response standardization : Use Hill equation modeling to compare EC₅₀ values under consistent assay conditions (e.g., pH 7.4, 37°C) .
  • Off-target screening : Employ broad-panel kinase or GPCR assays to identify confounding interactions .
  • Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to validate trends in cytotoxicity or receptor modulation .

Q. How can researchers ensure safe handling and storage of this compound given its hydrochloride salt form?

Answer:

  • Storage : Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation .
  • Safety protocols :
    • PPE : Nitrile gloves and lab coats to avoid dermal exposure (LD₅₀ >2000 mg/kg in rodents) .
    • Ventilation : Use fume hoods during weighing to minimize inhalation of fine particles .
  • Spill management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Q. What methodologies are effective in studying the compound’s stability under physiological conditions?

Answer:

  • Forced degradation : Expose to simulated gastric fluid (pH 1.2, 37°C) and analyze degradation products via LC-MS/MS .
  • Light stability : Use ICH Q1B guidelines with UV irradiation (320–400 nm) to assess photolytic byproducts .
  • Long-term stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride
Reactant of Route 2
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1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.